

Initial Toxicity Screening of HP1142: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HP1142

Cat. No.: B3715593

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Introduction

This document provides a detailed overview of the initial toxicity screening of the novel compound **HP1142**. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of **HP1142**'s safety profile. The following sections outline the methodologies for key in vitro and in vivo toxicology studies, summarize the quantitative data obtained, and visualize the experimental workflows and relevant biological pathways.

Data Summary

The initial toxicity assessment of **HP1142** encompassed a battery of in vitro and in vivo assays designed to identify potential safety liabilities. The quantitative data from these studies are summarized below for clear comparison.

Table 1: In Vitro Cytotoxicity of **HP1142**

Cell Line	Assay Type	Endpoint	IC50 (μM)
HepG2	MTT	Cell Viability	> 100
HEK293	LDH	Cytotoxicity	> 100
HeLa	Neutral Red Uptake	Cell Viability	> 100

Table 2: In Vivo Acute Toxicity of **HP1142** in Rodents

Species	Route of Administration	Dosing Regimen	Maximum Tolerated Dose (MTD) (mg/kg)	Observed Toxicities
Mouse	Oral (p.o.)	Single Dose	1000	No significant findings
Rat	Intravenous (i.v.)	Single Dose	250	Mild, transient hypoactivity

Table 3: Genotoxicity Assessment of **HP1142**

Assay	Test System	Concentration Range	Result
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537)	1 - 5000 μ g/plate	Negative
In Vitro Micronucleus Test	CHO-K1 cells	10 - 1000 μ M	Negative

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assays

- Cell Lines and Culture: HepG2, HEK293, and HeLa cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- MTT Assay: Cells were seeded in 96-well plates and treated with varying concentrations of **HP1142** for 48 hours. MTT reagent was added, and formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

- **LDH Assay:** Lactate dehydrogenase (LDH) release into the culture medium was quantified using a commercially available kit after 48 hours of treatment with **HP1142**.
- **Neutral Red Uptake Assay:** Following a 48-hour incubation with **HP1142**, cells were incubated with Neutral Red dye. The incorporated dye was solubilized, and absorbance was measured at 540 nm.

In Vivo Acute Toxicity Study

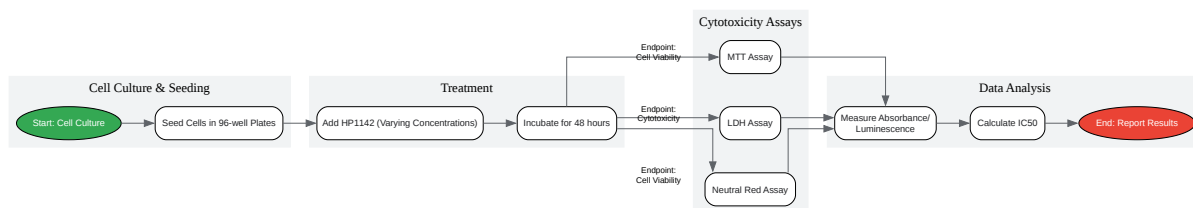
- **Animal Models:** Male and female CD-1 mice and Sprague-Dawley rats were used. Animals were housed in standard conditions with ad libitum access to food and water.
- **Dosing:** **HP1142** was formulated in a suitable vehicle and administered as a single dose via oral gavage or intravenous injection.
- **Observations:** Animals were observed for clinical signs of toxicity, mortality, and body weight changes for 14 days post-dosing. A full necropsy was performed at the end of the study.

Genotoxicity Assays

- **Ames Test:** The bacterial reverse mutation assay was conducted using *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).
- **In Vitro Micronucleus Test:** Chinese Hamster Ovary (CHO-K1) cells were treated with **HP1142** for a short duration with and without S9 activation, followed by a recovery period. Cells were then scored for the presence of micronuclei.

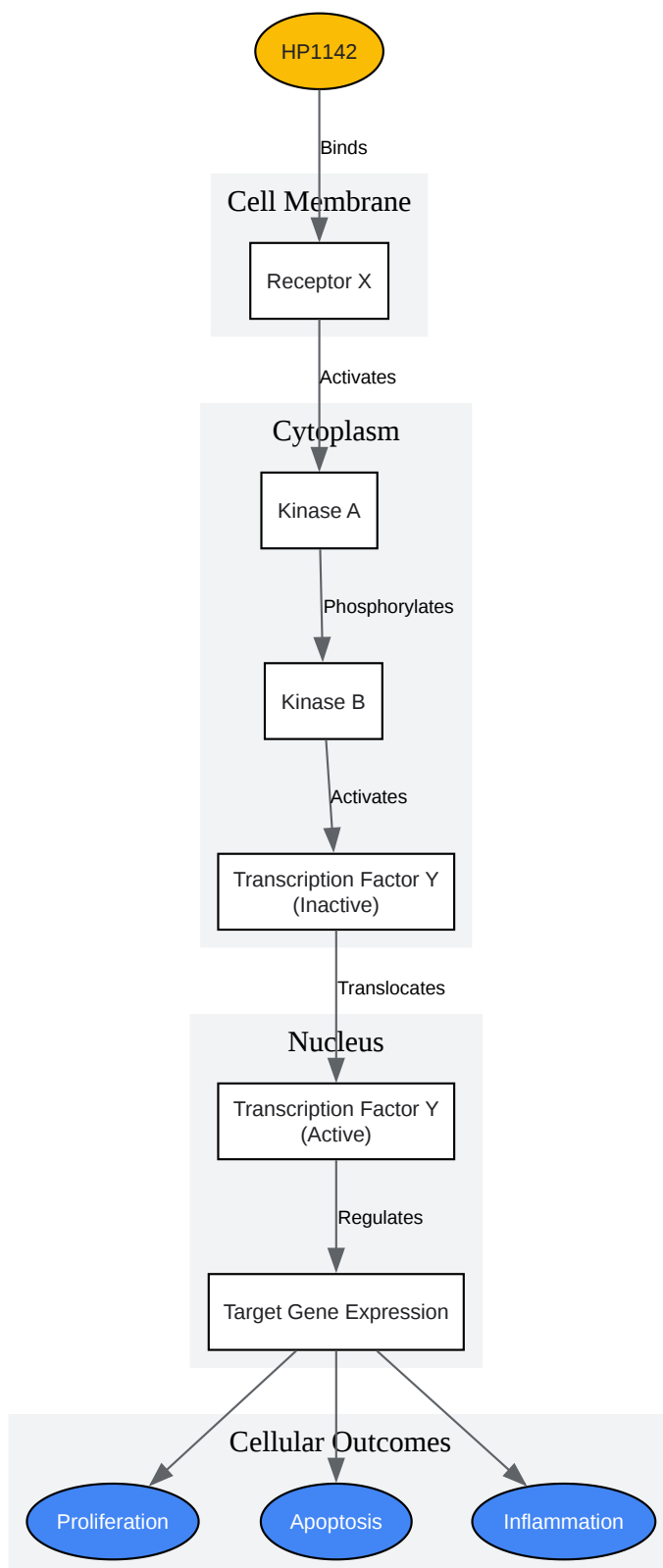
Visualizations

Diagrams illustrating key experimental workflows and hypothetical signaling pathways are provided below.



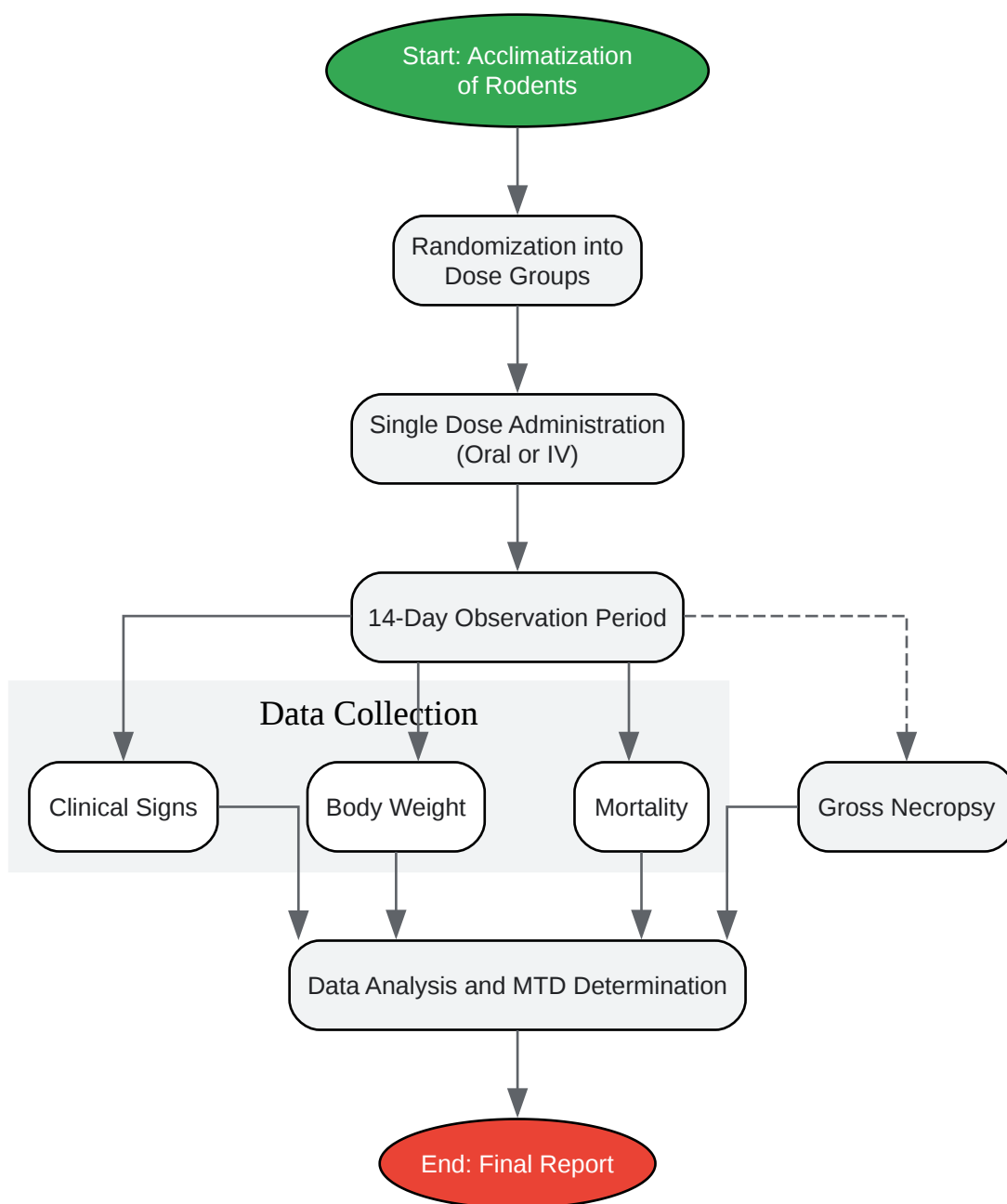
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In Vitro Cytotoxicity Experimental Workflow



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Hypothetical Signaling Pathway for **HP1142**



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In Vivo Acute Toxicity Experimental Workflow

- To cite this document: BenchChem. [Initial Toxicity Screening of HP1142: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3715593#initial-toxicity-screening-of-hp1142\]](https://www.benchchem.com/product/b3715593#initial-toxicity-screening-of-hp1142)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com